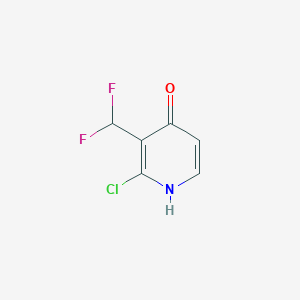

2-Chloro-3-(difluoromethyl)pyridin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClF2NO |

|---|---|

Molecular Weight |

179.55 g/mol |

IUPAC Name |

2-chloro-3-(difluoromethyl)-1H-pyridin-4-one |

InChI |

InChI=1S/C6H4ClF2NO/c7-5-4(6(8)9)3(11)1-2-10-5/h1-2,6H,(H,10,11) |

InChI Key |

XIYVXDDCAJUTSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C(C1=O)C(F)F)Cl |

Origin of Product |

United States |

Synthetic Strategies for 2 Chloro 3 Difluoromethyl Pyridin 4 Ol and Analogous Pyridinol Scaffolds

Approaches to Difluoromethyl Group Incorporation

The introduction of a difluoromethyl group onto a pyridine (B92270) ring can be broadly categorized into two main approaches: direct C-H difluoromethylation of the pre-formed pyridinol ring and the construction of the difluoromethylated pyridine ring from acyclic precursors or functionalized pyridines. While de novo synthesis from acyclic precursors offers a high degree of control, it often lacks the efficiency and modularity required for discovery campaigns. nih.govresearchgate.net Therefore, late-stage functionalization of existing pyridine scaffolds is often the preferred strategy. nih.govuni-muenster.de

Direct Difluoromethylation of Pyridinol Rings

Direct C-H functionalization represents the most atom-economical approach to installing a difluoromethyl group. This can be achieved through either nucleophilic or radical pathways, each with distinct advantages and limitations regarding regioselectivity and substrate scope.

Nucleophilic difluoromethylation typically involves the reaction of an electron-deficient pyridine ring with a nucleophilic "CF2H-" equivalent. The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. However, for pyridin-4-ol scaffolds, the tautomeric equilibrium with the corresponding pyridone form must be considered, as this can direct reactivity towards either the nitrogen or oxygen atoms.

One common nucleophilic difluoromethylating agent is (difluoromethyl)trimethylsilane (TMSCF2H), which, in the presence of a suitable activator, can deliver the difluoromethyl anion. Another versatile reagent is difluoromethyl phenyl sulfone (PhSO2CF2H), which can be deprotonated to form a nucleophilic species. cas.cn The reaction conditions for these reagents often require a strong base to generate the active nucleophile, and the choice of solvent and temperature is critical to control selectivity and prevent side reactions.

Table 1: Nucleophilic Difluoromethylation Reagents

| Reagent | Name | Typical Activator/Base |

|---|---|---|

| TMSCF2H | (Difluoromethyl)trimethylsilane | Fluoride source (e.g., TBAF), Lewis acids |

| PhSO2CF2H | Difluoromethyl phenyl sulfone | Strong bases (e.g., t-BuOK, NaH) |

This table presents common reagents used for nucleophilic difluoromethylation.

For pyridone tautomers, direct N-difluoromethylation can be achieved using reagents like ethyl bromodifluoroacetate (BrCF2COOEt). nih.govrsc.org This reaction proceeds via an initial N-alkylation, followed by in situ hydrolysis and decarboxylation to yield the N-CF2H product. nih.govrsc.orgresearchgate.net Similarly, TMSCF2Br has been used as a difluorocarbene precursor for the chemoselective N- or O-difluoromethylation of 2-pyridones, with the outcome dictated by the choice of base. researchgate.net

Radical difluoromethylation has emerged as a powerful tool for C-H functionalization, often providing complementary regioselectivity to nucleophilic methods. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the pyridine ring in a Minisci-type reaction. This approach is particularly effective for electron-deficient heterocycles like pyridine. nih.gov

A variety of reagents have been developed to serve as sources of the •CF2H radical, including zinc difluoromethanesulfinate (Zn(SO2CF2H)2), sodium difluoromethanesulfonate, and difluoroacetic acid, often in combination with an oxidant and a radical initiator (e.g., thermal or photochemical). nih.govnih.gov Visible-light photoredox catalysis has become a particularly mild and efficient strategy for generating these radicals. rsc.org

A significant challenge in the direct difluoromethylation of pyridines is controlling the regioselectivity, as reactions often yield a mixture of 2-, 3-, and 4-substituted isomers. chemrxiv.org Recent advancements have utilized a temporary dearomatization strategy to achieve site-selective meta- and para-difluoromethylation. nih.govuni-muenster.deresearchgate.netnih.goveurekalert.org This involves converting the pyridine into a more reactive, electron-rich oxazino pyridine intermediate. Radical difluoromethylation of this intermediate proceeds with high meta-selectivity. nih.govresearchgate.net Subsequent in situ transformation of the oxazino pyridine to a pyridinium salt under acidic conditions switches the selectivity to favor para-difluoromethylation via a Minisci-type mechanism. nih.govnih.gov

Table 2: Radical Difluoromethylation Reagents and Methods

| Reagent/Method | Radical Source | Typical Conditions |

|---|---|---|

| Zn(SO2CF2H)2 | •CF2H | Oxidant (e.g., TBHP) |

| NaSO2CF2H | •CF2H | Organic photoredox catalyst, O2, visible light nih.gov |

This table summarizes key reagents and methodologies for radical-mediated difluoromethylation of pyridine rings.

Functionalization of Pre-existing Halogenated Pyridines

An alternative to direct C-H functionalization is the conversion of a pre-installed functional group, such as a halogen, into a difluoromethyl group. This approach offers excellent regiocontrol, as the position of the incoming difluoromethyl group is predetermined by the location of the halogen on the starting material.

The conversion of a chloro or bromo substituent on a pyridinol ring to a difluoromethyl group is a viable synthetic route. This transformation can be accomplished through transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-mediated cross-coupling reaction using a nucleophilic ArCF2- transmetalation reagent can be employed to couple with aryl halides. acs.org While challenging, methods are being developed that utilize organozinc reagents as a source of a CF2 fragment that can be inserted into a carbon-metal bond, followed by coupling. acs.org

Pyridine N-oxides are versatile intermediates that activate the pyridine ring for various transformations. The N-oxide moiety enhances the electrophilicity of the C2 and C4 positions, making them susceptible to attack by nucleophiles. While widely used for introducing other functional groups, its application in direct difluoromethylation is an area of ongoing research. The strategy typically involves the reaction of the N-oxide with a reagent that delivers the functional group, followed by a deoxygenation step to restore the pyridine ring.

A related approach involves the N-difluoromethylation of the pyridine nitrogen itself, which can be achieved with reagents like ethyl bromodifluoroacetate. nih.govub.eduresearchgate.net This forms an N-difluoromethylated pyridinium salt. researchgate.net For substrates with a 4-methoxy group, this can lead to the formation of an N-difluoromethylated pyridin-4-one, demonstrating a potential route to pyridinol analogues. nih.govub.edu It has also been shown that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide, suggesting a functional equivalence that could be exploited synthetically. rsc.org

Assembly of the Substituted Pyridine Core

The foundational step in synthesizing complex molecules like 2-Chloro-3-(difluoromethyl)pyridin-4-ol is the construction of the substituted pyridine ring. Various synthetic methodologies can be employed to create the pyridinol core, which can then be further functionalized.

Cyclization reactions are a powerful tool for the de novo synthesis of pyridine rings from acyclic precursors. These methods offer the advantage of building a pre-functionalized ring system, potentially incorporating the required substituents or their precursors during the ring-forming step.

One of the most classic methods is the Hantzsch Dihydropyridine Synthesis , which involves the condensation of two equivalents of a β-ketoester with an aldehyde and an ammonia source. youtube.com This reaction initially forms a dihydropyridine, which must then be oxidized to the corresponding pyridine. youtube.com While versatile, this method requires careful selection of precursors to achieve the desired substitution pattern.

More contemporary approaches include [4+2] cycloaddition reactions , such as the hetero-Diels-Alder reaction, where 1-azadienes react with a two-carbon component to form the six-membered ring. rsc.org Transition metal-catalyzed versions of these cycloadditions have also been developed, expanding the scope and control of the reaction. rsc.org

Another strategy involves the condensation of 1,5-dicarbonyl compounds with an ammonia source , which can directly lead to the formation of the pyridine ring. youtube.com Similarly, the reaction of 1,3-dicarbonyl compounds with 3-aminoenones can also produce the desired cyclic derivatives. youtube.com A modern variation of this approach is the oxidative amination of cyclopentenones, which can undergo a one-pot ring expansion to yield pyridones, the keto-tautomers of pyridinols. chemrxiv.org This method is noted for its operational simplicity, mild conditions, and broad functional group tolerance. chemrxiv.org

The table below summarizes key cyclization strategies for pyridine synthesis.

| Cyclization Strategy | Precursors | Key Features | Reference |

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Forms a dihydropyridine intermediate requiring subsequent oxidation. | youtube.com |

| Hetero-Diels-Alder | 1-Azadiene, alkyne/alkene | A [4+2] cycloaddition approach; can be thermally or catalytically driven. | rsc.org |

| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, ammonia | Direct formation of the pyridine ring. | youtube.com |

| Oxidative Amination | Cyclopentenone, nitrogen source | One-pot ring expansion to form pyridones under mild conditions. | chemrxiv.org |

| Pyridinium Zwitterion Cyclization | Pyridinium 1,4-zwitterions, alkynes | A metal-free approach to afford tetrasubstituted thiophenes and other heterocycles. | mdpi.com |

Once a suitable pyridine precursor, such as 3-(difluoromethyl)pyridine, is obtained, the next critical step is the regioselective introduction of the chloro and hydroxyl groups at the C2 and C4 positions, respectively. The inherent electronic properties of the pyridine ring make direct, selective substitution challenging.

A common and effective strategy to control regioselectivity involves the use of pyridine N-oxides . The oxidation of the pyridine nitrogen to an N-oxide activates the ring, particularly at the 2- and 4-positions, toward both electrophilic and nucleophilic attack. researchgate.net This activation allows for highly regioselective functionalization. For chlorination at the 2-position, the pyridine N-oxide can be treated with chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.net

The introduction of a hydroxyl group at the 4-position can be achieved through several routes. If a 4-chloro-substituted pyridine is available, a nucleophilic substitution with a hydroxide source can be performed. Alternatively, synthetic routes can be designed to carry a protected hydroxyl group (like an alkoxy group) at the 4-position through the synthesis, which is later deprotected. For instance, the hydrolysis of a 2-alkoxy-3-trifluoromethylpyridine using hydrochloric acid is a known method to produce the corresponding 2-hydroxy-3-trifluoromethylpyridine (a pyridinone), and a similar strategy could be applied to the 4-position. google.com

A plausible synthetic sequence could therefore be:

Synthesis of a 3-(difluoromethyl)pyridine precursor.

N-Oxidation to form 3-(difluoromethyl)pyridine N-oxide.

Regioselective chlorination at the 2-position.

Introduction of a hydroxyl group at the 4-position, followed by deoxygenation of the N-oxide, or vice-versa.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for the successful synthesis of complex molecules. The choice of catalysts, reagents, and the control of stereochemistry are crucial for maximizing yield, purity, and, where applicable, enantiomeric excess.

The selection of catalysts and reagents profoundly impacts the efficiency and outcome of synthetic transformations.

Catalysts in Cyclization: For constructing the pyridine core, various catalysts are employed. A bifunctional palladium-on-carbon/K-10 montmorillonite solid acid catalyst (Pd/C/K-10) has been used in a domino cyclization-oxidative aromatization approach under microwave irradiation. organic-chemistry.org Gold(I) catalysts have also been reported for cyclization reactions involving pyridinium 1,4-zwitterions. mdpi.com

Reagents for Chlorination: The regioselective chlorination of pyridine N-oxides can be achieved with high efficiency using specific reagents. A combination of oxalyl chloride and triethylamine in dichloromethane at 0 °C is an effective system for this transformation. researchgate.net

Reagents for Difluoromethylation: The introduction of the difluoromethyl group often relies on specialized reagents. Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) has emerged as a versatile reagent for this purpose, often used in nickel-catalyzed cross-coupling reactions. researchgate.net

The following table details the role of specific catalysts and reagents in relevant synthetic steps.

| Reaction Step | Catalyst/Reagent | Function | Reference |

| Pyridine Cyclization | Pd/C/K-10 montmorillonite | Catalyzes domino cyclization and subsequent oxidation. | organic-chemistry.org |

| Pyridine Cyclization | Gold(I) complexes | Catalyzes cyclization of pyridinium 1,4-zwitterions. | mdpi.com |

| Regioselective Chlorination | Oxalyl chloride / Triethylamine | Chlorinates pyridine N-oxides at the 2-position. | researchgate.net |

| C-C Cross-Coupling | Nickel catalyst | Enables cross-coupling with difluoromethyl 2-pyridyl sulfone. | researchgate.net |

While this compound is an achiral molecule, the principles of stereochemical control are vital when synthesizing chiral analogs or related structures where stereoisomerism is a factor. The difluoromethyl group itself is a unique substituent that can influence the stereochemical outcome of reactions at adjacent positions. mdpi.com

Significant progress has been made in the stereoselective nucleophilic difluoromethylation of ketimines using chiral reagents like (S)-difluoromethyl phenyl sulfoximine. mdpi.comnih.govsemanticscholar.org This reagent-controlled approach provides access to a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity. mdpi.com The stereochemical outcome is often dictated by the formation of a non-chelating transition state. mdpi.comresearchgate.net

In the context of pyridine-containing molecules, stereochemical control can be exerted to modulate the properties of the final compound. For example, in the design of chiral ligands for metal ions, incorporating rigid chiral structures, such as a piperidine ring fused to a pyridine-based ligand, can reduce conformational mobility and control the stereochemistry of the metal-binding pocket. mdpi.com This approach has been used to engineer the selectivity of ligands for different metal ions like Zn²⁺ and Cu²⁺. mdpi.com These principles could be applied to the synthesis of chiral derivatives of difluoromethylated pyridines, where a stereocenter might be introduced on a side chain or as part of a fused ring system.

Transitioning a synthetic route from laboratory-scale to industrial production requires careful consideration of cost, safety, efficiency, and environmental impact. For fluorinated pyridines, scalability is a significant challenge.

A key strategy for a scalable synthesis is the de novo construction of the pyridine ring around the desired functional group, rather than attempting a late-stage introduction. nih.gov A scalable and regioselective synthesis of 2-difluoromethyl pyridines has been reported that builds the pyridyl subunit around the difluoromethyl group using inexpensive and readily available commodity chemicals. nih.govresearchgate.net This user-friendly approach allows for diverse substitution patterns on the ring. nih.gov

The development of robust and scalable methods for preparing key intermediates is also crucial. For example, synthetic protocols for electrophilic reagents used to introduce fluoroalkylthio motifs have been successfully scaled up to produce tens of grams, demonstrating that the handling of fluorinated compounds on a larger scale is feasible with careful process design. acs.org The choice of reagents and solvents is critical; for instance, replacing dimethyl sulfoxide (DMSO) with dimethylformamide (DMF) may be necessary for safety reasons in a scaled-up process. researchgate.net

Key considerations for process development include:

Use of inexpensive starting materials: To ensure economic viability. nih.gov

Robust and high-yielding reactions: To minimize waste and purification steps.

Safety and environmental impact: Selection of safer solvents and reagents. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Difluoromethyl Pyridin 4 Ol

Nucleophilic Substitution Reactions of the Chloro and Hydroxyl Groups

The pyridine (B92270) ring's electron-withdrawing nature facilitates nucleophilic substitution, especially at positions 2 and 4 (ortho and para to the nitrogen atom).

Displacements at the C-2 Chloro Position

The chlorine atom at the C-2 position of the pyridine ring is susceptible to displacement by various nucleophiles. This reactivity is a common feature of 2-chloropyridines and is exploited in the synthesis of diverse pyridine derivatives. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, forming a tetrahedral intermediate, which then rearomatizes by expelling the chloride ion.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether substituted pyridines, respectively. The reaction conditions, such as solvent, temperature, and the presence of a base, can significantly influence the reaction's efficiency and outcome.

Table 1: Examples of Nucleophilic Substitution at the C-2 Position of 2-Chloropyridines

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | R-NH₂ | 2-Aminopyridine derivative | Heat, with or without a base (e.g., K₂CO₃, Et₃N) |

| Alkoxide | R-ONa | 2-Alkoxypyridine derivative | Anhydrous solvent (e.g., THF, DMF), often at room temp. or with heating |

| Thiolate | R-SNa | 2-(Alkylthio)pyridine derivative | Anhydrous solvent, often at room temp. |

Transformations of the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position behaves as a typical phenol, exhibiting both acidic and nucleophilic properties. It can be deprotonated by a base to form a pyridinolate anion, which is a potent nucleophile. This anion can then react with various electrophiles.

One of the most common transformations is O-alkylation, where the hydroxyl group is converted into an ether. This is typically achieved by treating the pyridinol with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the chemoselectivity between N-alkylation and O-alkylation, a common challenge in the chemistry of hydroxypyridines. nih.gov However, direct O-alkylation can be a high-yielding and selective process under optimized conditions. nih.gov

The hydroxyl group can also be converted into other functional groups, such as esters, through acylation with acyl chlorides or anhydrides.

Reactivity of the Difluoromethyl Moiety

Electrophilic and Radical Pathways Involving -CHF₂

While the -CHF₂ group itself is generally not susceptible to direct electrophilic attack, its powerful electron-withdrawing nature deactivates the pyridine ring towards electrophilic aromatic substitution. However, the C-H bond within the difluoromethyl group can be involved in radical reactions. rsc.org The difluoromethyl radical (•CF₂H) can be generated from various precursors and can participate in C-H functionalization reactions, particularly with heteroaromatics in Minisci-type reactions. rsc.orgresearchgate.net Recent studies have demonstrated methods for the direct C-H difluoromethylation of pyridines via radical processes, allowing for the introduction of the -CHF₂ group at specific positions. researchgate.netnih.gov These methods often involve the temporary dearomatization of the pyridine ring to create an electron-rich intermediate that can react with a radical source. researchgate.netuni-muenster.de

Stability and Functionalization of the Difluoromethyl Group

The difluoromethyl group is known for its high metabolic stability, a property that makes it a valuable substituent in the design of pharmaceuticals and agrochemicals. researchgate.net The C-F bonds are very strong, and the group is generally resistant to many chemical transformations.

Despite its stability, the difluoromethyl group can be functionalized. The hydrogen atom of the -CHF₂ group is acidic and can be deprotonated by strong bases to form a difluoromethyl anion (Ar-CF₂⁻). acs.orgnih.gov This nucleophilic species can then be trapped with various electrophiles, enabling the construction of new carbon-carbon bonds and the synthesis of more complex difluorinated molecules. acs.orgnih.gov This approach effectively uses the difluoromethyl group as a masked nucleophile. acs.org

Oxidation and Reduction Chemistry of the Pyridinol Structure

The pyridinol ring system can undergo both oxidation and reduction reactions, although these are less common than substitution reactions.

Oxidation of the pyridine nitrogen to form an N-oxide is a common transformation for pyridines. This can be achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide can exhibit different reactivity patterns compared to the parent pyridine. For instance, N-oxidation can facilitate certain substitution reactions.

Reduction of the pyridine ring is also possible, typically requiring strong reducing agents or catalytic hydrogenation. The conditions needed for reduction can sometimes affect the other functional groups present in the molecule, such as the chloro or difluoromethyl groups. For instance, catalytic hydrogenation might lead to dechlorination in addition to ring reduction. Specific synthetic processes for related compounds, such as the oxidation of a methyl group on a similar pyridine ring to a carboxylic acid, have been documented using strong oxidizing agents like potassium dichromate. google.com

Derivatization for Novel Chemical Entities

The molecular architecture of 2-Chloro-3-(difluoromethyl)pyridin-4-ol offers multiple reactive sites that can be exploited for the synthesis of a diverse array of novel chemical entities. The primary points for derivatization include the chloro substituent at the C2 position, the hydroxyl group at the C4 position, and to a lesser extent, the difluoromethyl group at the C3 position. Strategic manipulation of these functional groups allows for the systematic modification of the molecule's physicochemical properties.

The chloro group is amenable to nucleophilic aromatic substitution (SNAr) reactions, a common strategy for functionalizing halopyridines. youtube.com The pyridine ring, being electron-deficient, facilitates the attack of nucleophiles, a process that can be further enhanced by the presence of the electron-withdrawing difluoromethyl group. This susceptibility allows for the introduction of a wide range of substituents by displacing the chloride ion. Such reactions are typically carried out by heating the chloropyridine with a suitable nucleophile. youtube.com

The hydroxyl group presents another key site for derivatization, primarily through etherification and esterification reactions. These transformations are fundamental in medicinal chemistry for tuning properties such as lipophilicity, solubility, and metabolic stability. The tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms is a crucial consideration in the reactivity of this functional group.

While the difluoromethyl group is generally more stable, it can potentially act as a masked nucleophile under specific conditions, such as deprotonation with a strong base, offering a pathway to C-C bond formation. acs.org However, derivatization at this position is often more complex compared to reactions at the chloro and hydroxyl groups.

Nucleophilic Aromatic Substitution at the C2-Position

A variety of nucleophiles can be employed to displace the C2-chloro substituent, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The following table summarizes representative SNAr reactions.

| Nucleophile | Reagent Example | Resulting Derivative Structure | Derivative Name |

| Amine | Aniline | 2-(Phenylamino)-3-(difluoromethyl)pyridin-4-ol | |

| Alcohol | Sodium Methoxide | 2-Methoxy-3-(difluoromethyl)pyridin-4-ol | |

| Thiol | Sodium Thiophenolate | 2-(Phenylthio)-3-(difluoromethyl)pyridin-4-ol |

Note: The images in the table are illustrative representations of the chemical structures.

Derivatization of the C4-Hydroxyl Group

The hydroxyl group can be readily converted into ethers and esters, providing access to a broad range of derivatives with modified properties.

Etherification is typically achieved by reacting the pyridinol with an alkyl halide in the presence of a base. This reaction introduces an alkoxy group at the C4 position.

| Alkylating Agent | Base | Resulting Derivative Structure | Derivative Name |

| Methyl Iodide | Sodium Hydride | 2-Chloro-4-methoxy-3-(difluoromethyl)pyridine | |

| Benzyl Bromide | Potassium Carbonate | 4-(Benzyloxy)-2-chloro-3-(difluoromethyl)pyridine |

Note: The images in the table are illustrative representations of the chemical structures.

Esterification can be accomplished by reacting the hydroxyl group with an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like pyridine, which also acts as a nucleophilic catalyst. stackexchange.com

| Acylating Agent | Base/Catalyst | Resulting Derivative Structure | Derivative Name |

| Acetyl Chloride | Pyridine | 2-Chloro-3-(difluoromethyl)pyridin-4-yl acetate | |

| Benzoyl Chloride | Triethylamine | 2-Chloro-3-(difluoromethyl)pyridin-4-yl benzoate |

Note: The images in the table are illustrative representations of the chemical structures.

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

The inquiry for a detailed article focusing on the spectroscopic characterization of this compound, structured around specific analytical techniques, could not be fulfilled due to the absence of published experimental findings for this particular molecule.

Searches for the compound's spectroscopic profile, including its unique signals in various NMR environments and its characteristic vibrational frequencies in FT-IR, did not yield any specific results. While data exists for structurally related compounds, such as other substituted pyridines, the explicit instructions to focus solely on this compound prevent the inclusion of this information. The use of data from analogous compounds would not provide a scientifically accurate characterization of the target molecule and would therefore be misleading.

Further attempts to locate information through synthetic procedures that might include characterization data for this compound were also unsuccessful. Additionally, a specific CAS (Chemical Abstracts Service) number for this exact structure could not be retrieved, which often hinders targeted data searches.

The absence of such fundamental data in the scientific literature suggests that this compound may be a novel compound, a synthetic intermediate that is not typically isolated and characterized in detail, or a compound that has been synthesized but for which the analytical data has not been published in accessible formats.

Therefore, the generation of a scientifically accurate article with the requested detailed spectroscopic data tables and research findings for this compound is not possible at this time.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Chloro 3 Difluoromethyl Pyridin 4 Ol

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy (FT-Raman)

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. For 2-Chloro-3-(difluoromethyl)pyridin-4-ol, the FT-Raman spectrum provides a vibrational fingerprint, with specific peaks corresponding to the stretching and bending of bonds within the molecule. Analysis of related substituted pyridine (B92270) compounds demonstrates that combining experimental FT-Raman data with theoretical calculations, such as Density Functional Theory (DFT), allows for precise vibrational assignments. researchgate.netresearchgate.netjocpr.com

The FT-Raman spectrum of this compound is expected to exhibit characteristic bands associated with its distinct functional groups. The difluoromethyl (-CHF₂) group, the chloro-substituent, the hydroxyl group, and the pyridine ring all produce unique vibrational signals. Key vibrational modes anticipated for this molecule include the C-H stretching and bending of the difluoromethyl group, the C-Cl stretching, the O-H bending and stretching, and various pyridine ring stretching and deformation modes.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Pyridine Ring |

| ~3000-2900 | C-H Stretch | -CHF₂ |

| ~1620-1550 | C=C/C=N Ring Stretch | Pyridine Ring |

| ~1450-1350 | O-H Bend | -OH |

| ~1200-1000 | C-F Stretch | -CHF₂ |

| ~1050-990 | Ring Breathing Mode | Pyridine Ring |

Note: This table represents predicted vibrational modes based on characteristic frequencies for the given functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

For this compound (C₆H₄ClF₂NO), the nominal molecular mass is 179 g/mol . Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion [M]⁺ or a pseudomolecular ion [M+H]⁺. This parent ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. Studying these fragmentation patterns provides valuable information for confirming the molecular structure. Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom, the difluoromethyl group, or other small neutral molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.gov For this compound, the theoretical monoisotopic mass is calculated to be 178.9950 Da. HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula C₆H₄ClF₂NO. This level of accuracy allows for unambiguous differentiation from other compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄ClF₂NO |

| Nominal Mass | 179 |

| Monoisotopic Mass | 178.9950 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for analyzing the purity of a sample or quantifying the compound in a complex mixture.

In a typical LC-MS analysis of this compound, the compound would first be passed through an HPLC column (e.g., a C18 reversed-phase column) to separate it from any impurities or other components. mdpi.com The eluent from the column is then directed into the mass spectrometer's ion source (commonly ESI), where the molecules are ionized. The mass spectrometer then detects the compound, typically by monitoring the m/z of its pseudomolecular ion ([M+H]⁺ or [M-H]⁻). This method provides high sensitivity and selectivity for the detection and quantification of the target compound. researchgate.netmdpi.com

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

The analysis would reveal the crystal system, space group, and the dimensions of the unit cell. Crucially, it would provide the exact coordinates of each atom, allowing for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. This data offers an unambiguous confirmation of the compound's connectivity and conformation in the solid state. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-4-(trifluoromethyl) pyridine |

| 2-methoxy-3-(trifluoromethyl) pyridine |

Computational and Theoretical Investigations of 2 Chloro 3 Difluoromethyl Pyridin 4 Ol

Density Functional Theory (DFT) Based Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. karazin.ua It is frequently employed to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. For a molecule like 2-Chloro-3-(difluoromethyl)pyridin-4-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide detailed insights into its behavior at the molecular level. researchgate.net

Molecular Geometry and Conformational Analysis

The initial step in a DFT study involves geometry optimization, where the algorithm calculates the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. semanticscholar.org For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its ground state.

The pyridin-4-ol ring is expected to be largely planar, with the substituents—chloro, difluoromethyl, and hydroxyl groups—oriented in space to minimize steric hindrance and optimize electronic interactions. The orientation of the difluoromethyl group and the hydrogen of the hydroxyl group would be of particular interest in a conformational analysis to identify the most stable rotamers.

Table 1: Predicted Structural Parameters for a Substituted Pyridine (B92270) Ring Note: The following data is illustrative of typical results from DFT calculations on substituted pyridine molecules and not specific experimental values for this compound.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C2-Cl | 1.745 |

| C3-CF2H | 1.510 |

| C4-O | 1.360 |

| O-H | 0.965 |

| N1-C2 | 1.340 |

| C5-C6 | 1.390 |

| **Bond Angles (°) ** | |

| N1-C2-C3 | 122.5 |

| C2-C3-C4 | 118.0 |

| C3-C4-C5 | 119.5 |

| C4-O-H | 109.0 |

Vibrational Spectra Prediction and Interpretation

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies, a theoretical spectrum can be generated. This theoretical spectrum is an invaluable tool for interpreting experimental data, allowing for the assignment of specific vibrational modes to observed spectral bands.

For this compound, key vibrational modes would include:

O-H stretch: A characteristic broad band, typically in the high-frequency region (3200-3600 cm⁻¹), indicative of the hydroxyl group and its involvement in hydrogen bonding.

C-H stretches: From the pyridine ring and the difluoromethyl group.

C=C and C=N stretches: Associated with the pyridine ring, usually found in the 1400-1600 cm⁻¹ region.

C-F stretches: Strong absorptions characteristic of the difluoromethyl group.

C-Cl stretch: A lower frequency vibration.

Comparing the computed frequencies with experimental spectra helps to confirm the molecular structure and provides a deeper understanding of the molecule's bonding environment. researchgate.net

Electronic Properties and Frontier Molecular Orbitals

The electronic nature of a molecule is fundamentally linked to its reactivity. nih.gov DFT is used to calculate the energies and shapes of molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. mdpi.com

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich pyridin-4-ol ring and the oxygen atom.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the pyridine ring, influenced by the electron-withdrawing chloro and difluoromethyl substituents. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. mdpi.com A smaller gap suggests that the molecule is more easily excited and generally more reactive. electrochemsci.org These calculations provide a quantitative measure of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Illustrative Electronic Properties from DFT Calculations Note: These values are representative examples for substituted pyridines.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is generated by mapping the electrostatic potential onto the electron density surface. researchgate.net MEP maps are color-coded to identify different charge regions:

Red: Indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these would be centered around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. electrochemsci.orgfrontiersin.org

Blue: Indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These areas would likely be found around the hydrogen atom of the hydroxyl group. youtube.com

Green: Represents neutral or near-zero potential regions.

The MEP map provides a clear and intuitive picture of the molecule's polarity and highlights the sites most likely to be involved in chemical reactions. researchgate.net

Quantum Chemical Modeling of Reactivity and Mechanisms

Quantum chemical methods provide a powerful toolkit for modeling chemical reactivity. mdpi.comstanford.edu By analyzing the electronic structure and energy of the molecule and its potential transition states, chemists can predict reaction pathways and understand reaction mechanisms. For this compound, such modeling could be used to investigate various reactions, such as electrophilic substitution on the pyridine ring or reactions involving the hydroxyl group.

Calculated parameters derived from DFT, known as conceptual DFT descriptors, quantify reactivity: mdpi.com

Electronegativity (χ): The tendency of the molecule to attract electrons.

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

These descriptors help in rationalizing the molecule's behavior in different chemical environments and in predicting its reactivity towards various reagents. electrochemsci.org

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of a hydroxyl (-OH) group (a strong hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor) makes this compound highly capable of forming intermolecular hydrogen bonds. nih.govrsc.orgrsc.org These interactions are crucial in determining the molecule's physical properties in the solid and liquid states, such as its melting point, boiling point, and solubility.

Computational modeling can be used to study the geometry and strength of these hydrogen bonds. By calculating the interaction energies between two or more molecules, it is possible to predict the most stable hydrogen-bonded dimers or larger clusters. mdpi.com These studies can reveal how the molecules self-assemble, forming complex networks and influencing crystal packing. nih.gov The interplay between the O-H···N hydrogen bonds and potentially weaker C-H···F or C-H···O interactions would be a key aspect of such an investigation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The primary method for calculating NMR chemical shifts is Density Functional Theory (DFT). researchgate.netmdpi.comrsc.org This approach involves optimizing the molecular geometry of the compound and then computing the NMR shielding tensors. A common and effective technique used for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

The theoretical workflow to predict the ¹H and ¹³C NMR chemical shifts for this compound would involve several key steps:

Conformational Analysis: Identifying the lowest energy conformer(s) of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all significant conformers in solution.

Geometry Optimization: Optimizing the three-dimensional structure of the most stable conformer(s) using a selected DFT functional (e.g., B3LYP, M06-2X, ωB97XD) and a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.com

NMR Shielding Calculation: Performing GIAO-DFT calculations on the optimized geometry to compute the absolute shielding constants (σ) for each nucleus.

Chemical Shift Calculation: Converting the calculated shielding constants to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

Solvent Effects: Incorporating the influence of a solvent (e.g., DMSO, chloroform) through a continuum model, such as the Polarizable Continuum Model (PCM), as solvent interactions can significantly affect chemical shifts.

Based on these well-established computational protocols, a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are illustrative of what a theoretical study would aim to produce. The accuracy of such predictions is generally high, with mean absolute errors for ¹H NMR often below 0.10 ppm, depending on the computational level.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes based on computational chemistry principles.)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (on Pyridine Ring) | 7.85 | Doublet |

| H (on Pyridine Ring) | 7.15 | Doublet |

| H (in CHF₂) | 6.90 | Triplet |

| H (on OH) | 11.50 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes based on computational chemistry principles.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| C (C-OH) | 160.2 |

| C (C-Cl) | 145.8 |

| C (C-CHF₂) | 118.5 |

| C (CH in Ring) | 125.4 |

| C (CH in Ring) | 115.9 |

| C (in CHF₂) | 112.7 (Triplet) |

The difluoromethyl (CHF₂) group's carbon would be expected to appear as a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms, while the proton would be a triplet due to coupling with the two fluorine atoms in the ¹H NMR spectrum. The precise values of these shifts and their coupling constants would be a key output of the computational investigation, aiding in the definitive assignment of experimental spectra. Such theoretical studies are crucial for confirming the structure of novel compounds and for understanding the electronic effects of the various substituents on the pyridine ring.

Advanced Applications As a Chemical Intermediate and Future Research Directions

Strategic Building Block in Organic Synthesis

The unique arrangement of a chlorine atom, a difluoromethyl group, and a hydroxyl group on a pyridine (B92270) ring suggests that 2-Chloro-3-(difluoromethyl)pyridin-4-ol could be a highly valuable and versatile building block in organic synthesis.

Precursor for Advanced Pyridine and Heterocyclic Compounds

The reactivity of the functional groups in this compound would likely allow for its use as a precursor to a wide array of more complex heterocyclic structures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common strategy for introducing new functionalities to the pyridine ring. The hydroxyl group at the 4-position can undergo various reactions, including O-alkylation, O-arylation, and conversion to other leaving groups, further expanding its synthetic utility.

Table 1: Potential Transformations of this compound

| Functional Group | Potential Reaction Type | Potential Products |

| 2-Chloro | Nucleophilic Aromatic Substitution | 2-Amino, 2-Alkoxy, 2-Thioether pyridines |

| 4-Hydroxyl | O-Alkylation/O-Arylation | 4-Alkoxy/4-Aryloxy pyridines |

| 4-Hydroxyl | Conversion to Leaving Group | 4-Triflate, 4-Tosylate pyridines |

| Pyridine Ring | Cross-Coupling Reactions | Substituted bipyridines, Aryl-pyridines |

Intermediate in the Synthesis of Fluorine-Containing Scaffolds

Fluorine-containing molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic properties. The difluoromethyl group (CHF2) is a particularly important motif, often serving as a bioisostere for hydroxyl or thiol groups. As a readily available source of this group, this compound could be a key intermediate in the synthesis of novel fluorine-containing scaffolds for drug discovery and agrochemical development.

Role in the Synthesis of Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, substituted pyridines are utilized in the synthesis of a variety of specialty chemicals, including dyes, ligands for catalysis, and materials for electronics. The specific substitution pattern of this compound could lead to the development of specialty chemicals with tailored electronic and photophysical properties.

Innovation in Synthetic Methodologies and Process Development

The synthesis and derivatization of this compound could drive innovation in synthetic methodologies, particularly in the areas of continuous flow chemistry and biocatalysis.

Integration with Continuous Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of highly functionalized pyridines, which can sometimes involve hazardous reagents or intermediates, is well-suited for flow chemistry approaches. organic-chemistry.orgrsc.orgnih.gov Developing a continuous flow synthesis for this compound and its derivatives would be a significant advancement, enabling safer and more efficient production.

Exploration of Biocatalytic Transformations

Biocatalysis, the use of enzymes to perform chemical transformations, is a rapidly growing field that offers highly selective and environmentally friendly synthetic routes. Future research could explore the use of enzymes for the synthesis or modification of this compound. For instance, enzymes could be employed for the regioselective functionalization of the pyridine ring or the chiral resolution of derivatives. The application of biocatalysis to such fluorinated heterocyclic compounds remains a promising area for future investigation.

Late-Stage Functionalization of Complex Molecules

The strategic introduction of fluorine-containing groups into complex, biologically active molecules is a cornerstone of modern medicinal chemistry. This process, known as late-stage functionalization (LSF), allows chemists to modify intricate molecular scaffolds at a late point in their synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. unimi.it LSF is particularly valuable as it avoids the need for lengthy de novo syntheses for each new derivative, thereby accelerating the drug discovery process. unimi.itnih.gov The pyridine ring, a common motif in pharmaceuticals, is a frequent target for LSF due to its prevalence in bioactive compounds. unimi.itnih.gov

This compound serves as a key intermediate in this context. The difluoromethyl (CF₂H) group is of particular interest because it can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability. nih.gov It is often considered a lipophilic bioisostere of hydroxyl, thiol, or amine groups, capable of participating in hydrogen bonding, which can enhance binding affinity to biological targets. nih.govnih.gov

The functional groups on the this compound scaffold offer multiple handles for chemical modification. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for functionalizing pyridines. nih.gov This allows for the introduction of a wide array of substituents, including nitrogen, oxygen, sulfur, or carbon-based nucleophiles. nih.govberkeley.edu The hydroxyl group at the 4-position can also be targeted for various chemical transformations.

Recent advancements in synthetic methodology have focused on the direct C-H functionalization of pyridines, which represents a highly efficient way to introduce groups like CF₂H. nih.govresearchgate.net While direct C-H difluoromethylation of the pyridine core can be challenging, especially achieving specific regioselectivity (e.g., at the meta-position), novel strategies are continuously being developed. researchgate.netuni-muenster.de These methods, often employing radical processes or photocatalysis, allow for the precise installation of the difluoromethyl group even in complex molecular settings. researchgate.netrsc.org The mild conditions used in many modern LSF techniques are crucial for their application to sensitive, drug-like molecules. researchgate.net

The value of this approach is demonstrated in the modification of existing drugs or complex natural products. By using intermediates like this compound, or by directly applying LSF techniques to pyridine-containing drugs, researchers can fine-tune pharmacokinetic and pharmacodynamic properties, potentially leading to candidates with improved efficacy and safety profiles. unimi.it

| LSF Strategy | Key Features | Potential Application for Pyridin-4-ol Intermediates | Reference |

|---|---|---|---|

| C-H Fluorination/SNAr | Two-step process involving direct fluorination followed by nucleophilic substitution of the installed fluoride. | Functionalization at the position alpha to the ring nitrogen. | nih.gov |

| Site-Selective C-H Difluoromethylation | Direct introduction of a CF₂H group at specific positions (meta or para) on the pyridine ring using novel reagents and conditions. | Creation of novel difluoromethylated pyridine cores for incorporation into larger molecules. | nih.govuni-muenster.de |

| Minisci-Type Radical Reactions | Radical-based functionalization of electron-deficient heterocycles like pyridine. | Introduction of alkyl and other radical-derived groups, though selectivity can be a challenge. | unimi.itrsc.org |

| Copper-Catalyzed Carboxylation | C4-selective introduction of a carboxylic acid group using CO₂. | Modification of the pyridine ring at the 4-position, though the existing hydroxyl group would require protection/modification. | chemistryviews.org |

Future Perspectives in Compound Design and Chemical Space Exploration

The development of novel synthetic methods, particularly those enabling the precise functionalization of heterocyclic compounds, is critical for expanding the accessible chemical space for drug discovery. Intermediates such as this compound are instrumental in this exploration, providing a pre-functionalized core that facilitates the synthesis of previously inaccessible molecular architectures.

The future of compound design will likely see an increased emphasis on incorporating unique structural motifs and functional groups that confer advantageous properties. The difluoromethyl group is a prime example of such a moiety. Its unique combination of steric and electronic properties makes it a valuable tool for modulating biological activity. nih.govnih.gov As our understanding of the role of fluorine in drug design deepens, the demand for versatile building blocks containing groups like CF₂H will continue to grow. The replacement of a methyl group with a difluoromethyl group, for instance, can lead to novel drug candidates with different or improved biological activities. nih.gov

Furthermore, the strategic use of LSF is shifting the paradigm of chemical library synthesis. Instead of relying solely on traditional, linear synthetic routes, researchers can now take complex core structures and rapidly diversify them. This allows for a more efficient exploration of the chemical space around a known bioactive compound. unimi.it The ability to perform selective C-H transformations on pyridine-containing molecules opens up new avenues for SAR studies and the optimization of lead compounds. unimi.it

Looking ahead, the integration of computational chemistry with advanced synthetic methodologies will likely accelerate the discovery of novel compounds. Predictive models can help identify promising molecular targets and guide the design of new derivatives. The availability of versatile intermediates like this compound provides the practical means to synthesize these computationally designed molecules, creating a powerful synergy between in silico design and laboratory practice. This approach will enable a more targeted and efficient exploration of chemical space, ultimately increasing the probability of discovering next-generation therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.